molecular formula C17H14F3NO4S3 B2572163 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034329-13-8

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2572163
CAS RN: 2034329-13-8
M. Wt: 449.48
InChI Key: ZNWUKBUKZKLXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO4S3 and its molecular weight is 449.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

  • A study on celecoxib derivatives, which share a similar sulfonamide framework, indicated promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain. These derivatives were synthesized to evaluate their potential therapeutic applications, showcasing the sulfonamide group's role in mediating anti-inflammatory effects (Ş. Küçükgüzel et al., 2013).

Anticancer and Enzyme Inhibition

  • Benzenesulfonamide derivatives have been studied for their high-affinity inhibition of specific enzymes, demonstrating potential in cancer treatment by inhibiting enzyme activity crucial for cancer cell survival. For instance, derivatives targeting kynurenine 3-hydroxylase suggest applications in exploring the pathophysiological roles of the kynurenine pathway after neuronal injury, which is relevant in cancer research (S. Röver et al., 1997).

Antimicrobial Activities

  • The structural modification of sulfonamides has led to the synthesis of compounds with significant antimicrobial properties, indicating their potential in developing new antimicrobial agents. These activities highlight the chemical versatility and biological relevance of sulfonamide compounds in addressing microbial resistance (Nikulsinh Sarvaiya et al., 2019).

Pharmacokinetics and Drug Development

  • Research into the pharmacokinetics of sulfonamide compounds, including those targeting beta 3-adrenergic receptors, provides insights into optimizing drug design for improved oral bioavailability and therapeutic efficacy. These studies underscore the importance of sulfonamides in drug development processes, particularly for metabolic stability and oral administration effectiveness (R. Stearns et al., 2002).

Novel Synthetic Pathways

  • The development of new synthetic methods for sulfonamide derivatives opens pathways for creating compounds with enhanced biological activities. Such innovations in chemical synthesis are crucial for expanding the therapeutic applications of sulfonamide-based compounds (Q. Xiao et al., 2013).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S3/c18-17(19,20)25-13-4-1-2-5-14(13)28(23,24)21-11-16(22,12-7-9-26-10-12)15-6-3-8-27-15/h1-10,21-22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWUKBUKZKLXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

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